4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate
Overview
Description
4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate is a complex organic compound that belongs to the class of benzotriazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and industry
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes and receptors
Mode of Action
It’s known that benzotriazole derivatives can interact with their targets in a variety of ways, including direct binding or modulation of enzymatic activity
Biochemical Pathways
Benzotriazole derivatives have been found to influence a variety of biochemical pathways, depending on their specific targets
Pharmacokinetics
Similar compounds are known to have good absorption and distribution profiles, while their metabolism and excretion can vary
Result of Action
Similar compounds have been found to have a variety of effects, including modulation of enzymatic activity and changes in cellular signaling
Action Environment
Factors such as ph, temperature, and the presence of other molecules can often influence the action of similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate typically involves multiple steps, starting with the preparation of the benzotriazole core. One common method involves the cyclization of o-phenylenediamine with sodium nitrite in the presence of hydrochloric acid to form 5-chlorobenzotriazole. This intermediate is then reacted with 3-hydroxybenzoic acid under esterification conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate can undergo several types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The benzotriazole ring can be reduced under specific conditions.
Substitution: The chlorine atom on the benzotriazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a quinone derivative, while substitution of the chlorine atom can result in various substituted benzotriazole derivatives .
Scientific Research Applications
4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antiviral and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized as a UV absorber in cosmetics and personal care products to protect against UV radiation.
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol: Another benzotriazole derivative used as a UV absorber.
2-(2-Hydroxy-3,5-di-tert-butylphenyl)-5-chlorobenzotriazole: Similar structure with different substituents, used in similar applications.
Uniqueness
4-(5-Chloro-2H-benzo[d][1,2,3]triazol-2-yl)-3-hydroxyphenyl benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-(5-chlorobenzotriazol-2-yl)-3-hydroxyphenyl] benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12ClN3O3/c20-13-6-8-15-16(10-13)22-23(21-15)17-9-7-14(11-18(17)24)26-19(25)12-4-2-1-3-5-12/h1-11,24H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSDZRBDEVTBSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC(=C(C=C2)N3N=C4C=CC(=CC4=N3)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12ClN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
Record name | 1,3-Benzenediol, 4-(5-chloro-2H-benzotriazol-2-yl)-, 1-benzoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
169198-72-5 | |
Record name | 1,3-Benzenediol, 4-(5-chloro-2H-benzotriazol-2-yl)-, 1-benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169198-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenediol, 4-(5-chloro-2H-benzotriazol-2-yl)-, 1-benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0169198725 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediol, 4-(5-chloro-2H-benzotriazol-2-yl)-, 1-benzoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
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